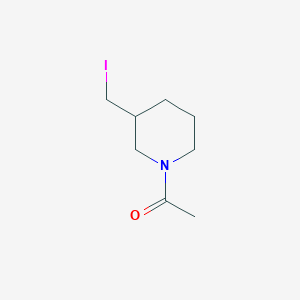

1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(iodomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNGRGPGIATBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organoiodine Chemistry

Organoiodine compounds are a class of organic molecules containing at least one carbon-iodine (C-I) bond. A defining characteristic of these compounds is the nature of this bond; it is the weakest of the carbon-halogen bonds. This inherent weakness is not a detriment but rather a feature that imparts unique reactivity, making organoiodine compounds valuable intermediates and reagents in organic synthesis. The iodine atom is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.

In the context of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone, the iodomethyl group (-CH₂I) is the reactive center. The C-I bond in this primary alkyl iodide is susceptible to cleavage, allowing for the facile introduction of the N-acetyl-piperidin-3-ylmethyl moiety onto other molecules. This reactivity is central to its potential utility as a building block in the synthesis of more complex molecular architectures. The high atomic weight of iodine also imparts significant density to organoiodine compounds.

Table 1: Properties of the Carbon-Halogen Bond

| Property | C-F | C-Cl | C-Br | C-I |

|---|---|---|---|---|

| Bond Length (Å) | ~1.35 | ~1.77 | ~1.94 | ~2.14 |

| Bond Dissociation Energy (kcal/mol) | ~115 | ~84 | ~72 | ~58 |

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Leaving Group Ability | Poor | Good | Very Good | Excellent |

This table presents generalized data to illustrate trends in carbon-halogen bonds.

Significance of Piperidine Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. rsc.org Its prevalence is remarkable, with the piperidine motif being a cornerstone in the structure of numerous FDA-approved drugs. rsc.org This widespread use is attributable to several key factors.

The saturated, three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. rsc.org Furthermore, the nitrogen atom can act as a basic center, which can be critical for aqueous solubility and for forming salt forms of drug candidates, thereby improving their pharmaceutical properties. The incorporation of a piperidine scaffold can advantageously alter important pharmacokinetic properties, including lipophilicity and metabolic stability. rsc.org

Derivatives of piperidine have been successfully employed in a vast array of therapeutic areas, including as central nervous system modulators, antihistamines, and anti-cancer agents. ajchem-a.com The ability to functionalize the piperidine ring at various positions, as seen in 1-(3-Iodomethyl-piperidin-1-yl)-ethanone, allows chemists to systematically explore the structure-activity relationship (SAR) of a molecule, fine-tuning its efficacy and selectivity. ajchem-a.com

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Note on Piperidine Moiety |

|---|---|---|

| Methylphenidate | CNS Stimulant | Core structural component |

| Donepezil | Acetylcholinesterase Inhibitor | N-benzylpiperidine moiety |

| Fentanyl | Opioid Analgesic | N-acyl piperidine derivative |

| Risperidone | Antipsychotic | Contains a functionalized piperidine ring |

Overview of Research Trajectories for N Acyl Iodomethyl Piperidines

Methodological Investigations into Multi-Step Synthesis Approaches

A robust and efficient synthesis of this compound is paramount for its application as a building block. A logical and practical multi-step approach commences from readily available precursors, proceeding through key functional group transformations.

A primary proposed pathway begins with the commercially available starting material, 3-Piperidinemethanol. This route involves two principal transformations: N-acetylation of the secondary amine, followed by the conversion of the primary hydroxyl group into an iodide.

Step 1: N-Acetylation of 3-Piperidinemethanol The initial step involves the acetylation of the piperidine nitrogen to introduce the ethanone (B97240) moiety. This is a standard transformation commonly achieved using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The reaction selectively acylates the more nucleophilic secondary amine over the primary alcohol, yielding the intermediate, 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone.

Step 2: Iodination of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone The subsequent and final step is the conversion of the primary alcohol to the target iodide. The Appel reaction is a well-established and mild method for this transformation, converting primary and secondary alcohols to the corresponding alkyl halides. alfa-chemistry.comorganic-chemistry.org This reaction typically utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂). The alcohol attacks the PPh₃I⁺ intermediate, forming an alkoxyphosphonium salt, which is then displaced by an iodide ion in an Sₙ2 reaction. pearson.comnrochemistry.com The use of imidazole is often included to facilitate the reaction. nrochemistry.com

The table below illustrates a hypothetical optimization study for the iodination of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone based on established principles of the Appel reaction. nrochemistry.comtandfonline.com

| Entry | Solvent | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | PPh₃ (1.2), I₂ (1.2) | 25 | 12 | 75 |

| 2 | THF | PPh₃ (1.2), I₂ (1.2) | 25 | 12 | 68 |

| 3 | DCM | PPh₃ (1.5), I₂ (1.5) | 25 | 8 | 85 |

| 4 | DCM | PPh₃ (1.5), I₂ (1.5) | 0 to 25 | 10 | 88 |

| 5 | DCM | PPh₃ (1.5), I₂ (1.5), Imidazole (2.0) | 0 to 25 | 4 | 92 |

As suggested by the data, the use of dichloromethane (B109758) (DCM) as a solvent, a slight excess of triphenylphosphine and iodine, and the addition of imidazole at a controlled temperature (starting at 0 °C and allowing it to warm to room temperature) would likely provide the optimal conditions for this conversion, leading to a high yield of the desired product.

While the synthesis from 3-Piperidinemethanol is direct, alternative pathways starting from more fundamental precursors offer flexibility and potential for structural diversification. One such strategy involves the synthesis of the piperidine ring itself from pyridine-based precursors. nih.govacs.org

For instance, a synthesis could commence with a 3-substituted pyridine (B92270), such as methyl nicotinate. The synthetic sequence would involve:

Reduction of the Pyridine Ring: Catalytic hydrogenation of the pyridine ring, often using catalysts like platinum oxide (Adam's catalyst) or rhodium on alumina, under acidic conditions to yield the corresponding piperidine derivative, methyl nipecotate.

Reduction of the Ester: The ester functional group can then be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), affording 3-Piperidinemethanol.

N-Acetylation and Iodination: The final steps would follow the previously described pathway of N-acetylation and subsequent iodination.

This approach is longer but offers a significant advantage in that it allows for the potential to control stereochemistry during the ring reduction step.

Stereochemical Control in the Synthesis of Piperidine Derivatives

The 3-position of the piperidine ring in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers. For applications in pharmaceutical development, it is often necessary to synthesize a single enantiomer. Several strategies can be employed to achieve stereochemical control. nih.govresearchgate.netajchem-a.com

Catalytic Asymmetric Synthesis: A highly efficient method involves the asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine (B1245486) precursor. nih.govacs.org Using a chiral transition-metal catalyst (e.g., based on rhodium or iridium complexed with a chiral phosphine (B1218219) ligand), it is possible to selectively produce one enantiomer of the piperidine intermediate in high enantiomeric excess. nih.govacs.org

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the nitrogen of a precursor molecule. This auxiliary directs a subsequent reaction, such as alkylation or reduction, to occur diastereoselectively. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Resolution: A racemic mixture of a key intermediate, such as 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone, can be separated into its constituent enantiomers. This can be achieved by classical resolution using a chiral acid or base to form diastereomeric salts that can be separated by crystallization, or through enzymatic resolution where an enzyme selectively reacts with one enantiomer.

Green Chemistry Principles in the Preparation of this compound

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.govunibo.it

Atom Economy: The proposed synthesis involving the Appel reaction has a notably poor atom economy. For every mole of product formed, one mole of triphenylphosphine oxide is generated as a stoichiometric byproduct. Alternative iodination methods that are catalytic or have byproducts with lower molecular weight would be preferable.

Use of Safer Solvents and Reagents: The use of hazardous solvents like dichloromethane should be minimized or replaced with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). For the N-acetylation step, acetyl chloride is highly corrosive and moisture-sensitive; acetic anhydride is a safer alternative. Exploring the use of acetonitrile (B52724) as both a solvent and acetylating agent in a flow chemistry setup could present a greener option. nih.gov

Catalysis over Stoichiometric Reagents: To address the poor atom economy of the Appel reaction, the use of polymer-supported triphenylphosphine could be explored. acs.org This allows for the easy separation of the triphenylphosphine oxide byproduct by filtration and offers the potential for the regeneration and recycling of the phosphine reagent.

Energy Efficiency: Designing reaction sequences that can be performed at ambient temperature reduces energy consumption. Continuous flow processing can also offer better heat management and safety profiles compared to traditional batch reactions. nih.gov

By carefully considering these principles, the synthesis can be made more sustainable, safer, and more efficient, aligning with the goals of modern chemical manufacturing.

Mechanistic Studies of Iodide Displacement Reactions

The carbon-iodine bond in the iodomethyl group is the most labile site in the molecule, making it a focal point for various chemical transformations. The displacement of the iodide can proceed through either nucleophilic substitution or radical pathways.

The primary alkyl iodide structure of the 3-iodomethyl group is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgbyjus.com In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine atom (backside attack). chemicalnote.comlibretexts.org This attack proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. chemicalnote.com

The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com The reaction is favored by the use of strong, unhindered nucleophiles and polar aprotic solvents, which can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. libretexts.org The result of this backside attack is an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion. byjus.com

A variety of nucleophiles can be employed to displace the iodide, leading to a range of substituted piperidine derivatives. The general mechanism for the SN2 displacement on this compound can be depicted as follows:

General SN2 Reaction: Nu:⁻ + this compound → 1-(3-Nucleophilomethyl-piperidin-1-yl)-ethanone + I⁻

| Nucleophile (Nu:⁻) | Product |

| OH⁻ | 1-(3-Hydroxymethyl-piperidin-1-yl)-ethanone |

| CN⁻ | 1-(3-Cyanomethyl-piperidin-1-yl)-ethanone |

| N₃⁻ | 1-(3-Azidomethyl-piperidin-1-yl)-ethanone |

| RS⁻ | 1-(3-Thioalkylmethyl-piperidin-1-yl)-ethanone |

| R₂N⁻ | 1-(3-Dialkylaminomethyl-piperidin-1-yl)-ethanone |

This table illustrates potential products from the SN2 reaction with various nucleophiles.

In addition to nucleophilic substitution, the iodomethyl group can undergo reactions involving radical intermediates. The carbon-iodine bond is relatively weak and can be cleaved homolytically by heat or light, or more commonly, through the action of a radical initiator. wikipedia.org An aryl radical, for instance, can abstract the iodine atom to generate a primary alkyl radical. researchgate.net

Once formed, this carbon-centered radical can participate in a variety of reactions, such as addition to alkenes or alkynes in a Giese-type reaction, or abstraction of a hydrogen atom from a suitable donor. rsc.orgucl.ac.uk Electrochemical methods have also been developed to generate alkyl radicals from alkyl iodides under mild conditions. ucl.ac.ukrsc.org These radical reactions offer a complementary approach to the ionic pathways for the functionalization of the methyl group.

Key Radical Reactions:

Initiation: Homolytic cleavage of the C-I bond to form a piperidinylmethyl radical and an iodine radical.

Propagation: The alkyl radical can react with other molecules, for example, abstracting a hydrogen atom or adding to a double bond. fiveable.me

Termination: Combination of two radical species. fiveable.me

| Initiator | Radical Intermediate | Potential Subsequent Reaction |

| AIBN/Heat | 1-(3-Piperidinylmethyl) radical | Hydrogen abstraction from solvent |

| Photolysis | 1-(3-Piperidinylmethyl) radical | Addition to an electron-deficient alkene |

| Bu₃SnH | 1-(3-Piperidinylmethyl) radical | Cyclization onto an existing double bond |

This table provides examples of radical generation and potential subsequent transformations.

Transformational Chemistry of the N-Acetamide Functional Group

The N-acetamide group is a robust functional group, but it can be transformed under specific reaction conditions. The reactivity centers on the electrophilic carbonyl carbon and the potential for cleavage of the amide bond.

The N-acetyl group can be removed through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways lead to the formation of 3-iodomethylpiperidine and acetic acid (or its conjugate base). The resulting secondary amine can then be reprotected with a different group if desired.

The carbonyl group of the N-acetamide is a key site for reactivity. It can be reduced to a methylene (B1212753) group (-CH₂-) to afford the corresponding N-ethylpiperidine derivative. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.comechemi.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. orgoreview.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which makes it a good leaving group. A second hydride transfer then occurs to an iminium ion intermediate. masterorganicchemistry.com

| Reagent | Product |

| 1. LiAlH₄, 2. H₂O | 1-Ethyl-3-iodomethylpiperidine |

| H₂/Catalyst (e.g., Raney Ni, high pressure/temp) | 1-Ethyl-3-iodomethylpiperidine |

| Borane (BH₃) | 1-Ethyl-3-iodomethylpiperidine |

This table shows common reagents for the reduction of the N-acetamide group.

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core

While the piperidine ring is generally stable, it can undergo ring-opening or ring-expansion reactions under certain conditions, typically involving the formation of a reactive intermediate such as a carbocation or a radical on the ring itself.

For this compound, the generation of a carbocation on the piperidine ring is not a facile process. However, if a reaction were to induce the formation of a positive charge adjacent to a ring carbon, a Wagner-Meerwein type rearrangement could occur. wikipedia.orgmychemblog.comnumberanalytics.com This would involve a 1,2-shift of an alkyl group (part of the ring) to the carbocation, potentially leading to a ring-expanded product, such as a substituted azepane. rwth-aachen.de Such a process would likely require harsh conditions and is not a common transformation for this type of molecule.

Similarly, the formation of a radical on the piperidine ring could lead to rearrangement or fragmentation reactions. Quantum-chemical studies have shown that hydrogen migration reactions can occur in piperidine-derived radicals, with the feasibility of different shifts depending on factors like protonation and solvation. nih.gov Ring fragmentation is also a possibility for radical cations, though this is less predictable for a saturated system like piperidine. researchgate.net

It is important to note that initiating such reactions on the piperidine core of this compound would be challenging without the presence of other activating functional groups on the ring itself. The primary reactive sites remain the iodomethyl group and the N-acetamide functionality.

Palladium-Catalyzed Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound represents a key site for molecular elaboration through palladium-catalyzed cross-coupling reactions. Although specific experimental data for this particular compound is not extensively documented in peer-reviewed literature, its structural features as a primary alkyl iodide allow for an informed discussion of its potential reactivity based on well-established precedents in palladium catalysis. The primary C(sp³)-I bond can, in principle, participate in a variety of coupling reactions to form new carbon-carbon bonds, including Sonogashira, Heck, and Suzuki couplings.

Historically, the use of unactivated alkyl halides in palladium-catalyzed cross-couplings has been challenging due to two main competing factors: slow oxidative addition to the palladium(0) center and facile β-hydride elimination from the resulting alkylpalladium(II) intermediate. nih.govpitt.edu However, significant advances in catalyst design, particularly the development of specialized ligands, have expanded the scope of these reactions to include primary and secondary alkyl halides. rsc.org

Sonogashira Coupling:

The Sonogashira reaction, a coupling between a halide and a terminal alkyne, is a powerful tool for the formation of C(sp³)–C(sp) bonds. wikipedia.org For a substrate like this compound, this reaction would yield a substituted alkyne. The successful coupling of unactivated alkyl bromides and iodides has been achieved using palladium catalysts supported by N-heterocyclic carbene (NHC) ligands. acs.org These catalyst systems are effective at promoting the desired coupling pathway while mitigating side reactions. acs.org A hypothetical Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene, would be expected to proceed under mild conditions, employing a palladium-NHC catalyst and a copper(I) co-catalyst. acs.orgnih.gov

Heck Reaction:

The Heck reaction involves the coupling of a halide with an alkene to form a substituted alkene. wikipedia.org The intermolecular Heck reaction of unactivated alkyl halides has been a longstanding challenge in palladium catalysis. rsc.org However, recent developments have shown that catalyst systems based on ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can facilitate the coupling of primary and secondary alkyl halides with various olefins. nih.govrsc.org It is proposed that these reactions may proceed through a hybrid organometallic-radical mechanism. scilit.com The reaction of this compound with an alkene like styrene, catalyzed by a Pd/dppf system, could potentially yield the corresponding substituted piperidine derivative. rsc.org

Suzuki Coupling:

The Suzuki coupling reaction, which joins an organohalide with an organoboron compound, is one of the most versatile methods for C-C bond formation. wikipedia.org The application of Suzuki reactions to unactivated alkyl halides has been made possible by the use of palladium catalysts with bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃). nih.gov These ligands promote the oxidative addition step and suppress β-hydride elimination. nih.gov Therefore, this compound could plausibly be coupled with various aryl or vinyl boronic acids or their esters under mild, room-temperature conditions to generate more complex piperidine structures. nih.govorganic-chemistry.org

The following table provides a hypothetical overview of potential palladium-catalyzed cross-coupling reactions involving this compound, based on established methodologies for primary alkyl iodides.

Interactive Data Table: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Catalyst System | Base | Solvent | Expected Product |

| Sonogashira | Phenylacetylene | Pd-NHC complex / CuI | Amine Base | THF | 1-(3-(3-Phenylprop-2-yn-1-yl)piperidin-1-yl)ethanone |

| Heck | Styrene | Pd(OAc)₂ / dppf | Organic Base | Dioxane | 1-(3-(3-Phenylallyl)piperidin-1-yl)ethanone |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/Water | 1-(3-Benzylpiperidin-1-yl)ethanone |

It is important to emphasize that the successful application of these reactions to this compound would require experimental validation and optimization of reaction conditions. The presence of the acetyl group on the piperidine nitrogen may influence the electronic properties and reactivity of the molecule, but it is generally expected to be compatible with a wide range of palladium-catalyzed transformations.

Computational and Theoretical Investigations of 1 3 Iodomethyl Piperidin 1 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone. These calculations provide data on molecular orbitals, charge distribution, and various reactivity descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the iodine atom and the nitrogen of the piperidine (B6355638) ring, due to the presence of lone pairs. The LUMO is likely centered on the antibonding σ* orbital of the carbon-iodine bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.goviucr.org

Analysis of the Molecular Electrostatic Potential (MEP) surface helps to identify the electron-rich and electron-deficient regions of the molecule. For this compound, a negative potential (red/yellow) is expected around the carbonyl oxygen and the iodine atom, indicating sites prone to electrophilic attack. A positive potential (blue) would be located around the hydrogen atoms and, significantly, the carbon atom attached to the iodine, highlighting its electrophilic character.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and the electrophilicity index (ω). A higher electrophilicity index for this molecule would confirm its susceptibility to react with nucleophiles, a key feature for its potential applications in synthesis.

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, localized on I and N atoms. |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting capability, localized on the C-I σ* orbital. |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Suggests moderate kinetic stability and chemical reactivity. nih.gov |

| Dipole Moment | ~ 2.5 - 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Electrophilicity Index (ω) | Moderate to High | Quantifies the susceptibility of the molecule to nucleophilic attack. researchgate.net |

Conformational Analysis of the Piperidine and N-Acetamide Moieties

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The piperidine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat forms. masterorganicchemistry.com For a 3-substituted piperidine, the iodomethyl group can be positioned in either an axial or an equatorial orientation.

Due to steric hindrance, the equatorial position is generally more stable for a substituent on a cyclohexane (B81311) or piperidine ring. Therefore, the conformer with the 3-iodomethyl group in the equatorial position is predicted to be the most stable. The energy difference between the equatorial and axial conformers (A-value) for an iodomethyl group would be significant, favoring the equatorial conformer.

The N-acetamide moiety also contributes to the conformational landscape. The rotation around the C-N amide bond is restricted due to partial double bond character. This leads to two main planar arrangements of the acetyl group relative to the piperidine ring. Furthermore, the piperidine ring can undergo a "chair flip," interconverting the axial and equatorial positions. masterorganicchemistry.com The energy barrier for this process is typically around 10 kcal/mol. masterorganicchemistry.com The twist-boat conformation can act as an intermediate in this process. masterorganicchemistry.comnih.gov In some substituted N-acylpiperidines, a distorted boat conformation can be adopted to alleviate steric strain. nih.goviucr.org

| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Chair | Equatorial | 0.0 (most stable) | > 95% |

| Chair | Axial | ~ 2.0 - 3.0 | < 5% |

| Twist-Boat | - | ~ 5.0 - 6.0 | < 1% |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment over time, providing insights into how the solvent affects its structure and reactivity. The primary site of reactivity is the C-I bond, which is susceptible to nucleophilic substitution (S_N2) reactions.

MD simulations in explicit solvent models (e.g., water, methanol (B129727), acetone) can reveal the solvation structure around the molecule. readthedocs.io Polar protic solvents like water and methanol are expected to form hydrogen bonds with the carbonyl oxygen of the acetamide (B32628) group. The solvent molecules will also arrange themselves around the polar C-I bond.

The rate of an S_N2 reaction is highly dependent on the solvent. libretexts.org Polar aprotic solvents (e.g., acetone, DMF) are known to accelerate S_N2 reactions because they solvate the cation but not the nucleophile, leaving the nucleophile "bare" and more reactive. libretexts.org In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which stabilizes it and increases the activation energy for the reaction. nih.gov

Computational studies have shown that the activation barrier for an S_N2 reaction can increase by more than 25 kcal/mol when moving from the gas phase to a polar protic solvent like water. chemrxiv.orgresearchgate.net MD simulations can be combined with quantum mechanics (QM/MM methods) to model the reaction in solution and predict how the activation energy barrier changes with the solvent, thereby predicting the effect of the solvent on the reaction rate.

| Solvent | Solvent Type | Predicted Effect on S_N2 Reaction Rate | Reason |

|---|---|---|---|

| Gas Phase | - | Fastest (Reference) | No solvent stabilization effects. |

| Acetone | Polar Aprotic | Fast | Poor solvation of the anionic nucleophile increases its reactivity. libretexts.org |

| Methanol | Polar Protic | Slow | Strong solvation of the nucleophile via hydrogen bonding stabilizes it and increases the activation barrier. libretexts.orgnih.gov |

| Water | Polar Protic | Slowest | Extensive hydrogen bonding network strongly solvates the nucleophile, significantly raising the activation energy. chemrxiv.org |

Prediction of Novel Reaction Pathways and Intermediates

Theoretical calculations can be used to explore potential reaction pathways for this compound, identifying transition states and intermediates. The most probable reaction is the nucleophilic substitution at the carbon atom bearing the iodine.

Nucleophilic Substitution (S_N2): This is a likely pathway where a nucleophile (Nu⁻) attacks the methylene (B1212753) carbon, and the iodide ion acts as a leaving group. The reaction proceeds through a pentavalent transition state. Computational modeling can determine the geometry and energy of this transition state, and thus the activation energy of the reaction.

Elimination (E2): If the nucleophile is also a strong base, an E2 elimination reaction could compete with the S_N2 pathway. This would involve the abstraction of a proton from the C3 position of the piperidine ring, leading to the formation of a double bond and the expulsion of the iodide ion. The feasibility of this pathway depends on the steric hindrance around the reaction center and the basicity of the nucleophile.

Neighboring Group Participation: The nitrogen atom of the piperidine ring or the oxygen of the N-acetamide group could potentially act as an internal nucleophile. This could lead to the formation of a bicyclic aziridinium (B1262131) or a similar cyclic intermediate, followed by attack from an external nucleophile. This pathway would result in retention of stereochemistry if the starting material were chiral. Theoretical calculations can map the potential energy surface for such intramolecular cyclizations to assess their likelihood compared to direct intermolecular reactions.

By calculating the activation energies for these competing pathways, it is possible to predict the major product under different reaction conditions (e.g., choice of nucleophile, solvent, and temperature).

Applications of 1 3 Iodomethyl Piperidin 1 Yl Ethanone As a Synthetic Building Block

Utilization in the Construction of Complex Nitrogen Heterocycles

The presence of a reactive iodomethyl group attached to a piperidine (B6355638) ring makes 1-(3-Iodomethyl-piperidin-1-yl)-ethanone a valuable electrophile for the synthesis of more intricate nitrogen-containing heterocyclic systems. Its primary utility lies in its ability to participate in nucleophilic substitution reactions, where the iodide ion serves as an excellent leaving group. This reactivity allows for the facile introduction of the N-acetyl-3-methylpiperidine moiety onto a variety of nucleophilic substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, this compound can be employed in the alkylation of amines, thiols, and alcohols, leading to the formation of larger, more complex structures that incorporate the piperidine core. Such reactions are fundamental in medicinal chemistry for the generation of compound libraries for drug discovery. The N-acetyl group provides a degree of stability and modulates the reactivity of the piperidine nitrogen, which can be later removed or modified if necessary, adding to the synthetic versatility of this building block.

Role in Stereoselective Organic Synthesis

The application of this compound extends into the realm of stereoselective synthesis, where control over the three-dimensional arrangement of atoms is crucial. When the piperidine ring is appropriately substituted or when chiral auxiliaries are employed, this reagent can be used to induce asymmetry in chemical reactions. The stereocenter at the C3 position of the piperidine ring can influence the stereochemical outcome of reactions at the iodomethyl group or at other positions in the molecule to which it becomes attached.

Researchers have explored the use of chiral versions of this and related building blocks in diastereoselective alkylation reactions. By starting with an enantiomerically pure form of the piperidine precursor, the chirality can be transferred to the product, a key strategy in the synthesis of enantiopure pharmaceuticals. The conformational rigidity of the piperidine ring, influenced by the N-acetyl group, can play a significant role in directing the approach of incoming nucleophiles, thereby controlling the stereoselectivity of the bond-forming step.

Development of Novel Reagents and Catalysts Derived from this compound

The inherent reactivity of the C-I bond in this compound makes it a suitable precursor for the development of novel reagents and catalysts. Through oxidative addition reactions with low-valent metals, organometallic reagents can be generated. For example, its reaction with magnesium could yield a Grignard reagent, while reactions with other metals like zinc or copper could produce the corresponding organometallic species. These newly formed reagents would possess nucleophilic character at the methylene (B1212753) carbon, enabling them to participate in a different set of chemical transformations, such as additions to carbonyls or conjugate additions.

Furthermore, this compound can serve as a scaffold for the synthesis of new ligands for catalysis. By displacing the iodide with a coordinating group, such as a phosphine (B1218219) or an amine, new bidentate or tridentate ligands can be synthesized. The piperidine framework provides a defined geometry that can influence the catalytic activity and selectivity of a metal center to which it is coordinated. The development of such custom ligands is a vibrant area of research aimed at discovering new catalytic systems for challenging organic transformations.

Strategic Implementation in Total Synthesis Approaches for Natural Products and Analogues

The structural motif of a substituted piperidine is a common feature in a wide array of natural products, including many alkaloids with significant biological activity. Consequently, this compound represents a strategic building block in the total synthesis of such molecules and their analogues. Its pre-functionalized nature allows for the direct incorporation of the N-acetyl-3-methylpiperidine unit into a larger molecular framework, often simplifying complex synthetic routes.

In the context of total synthesis, this reagent can be used in fragment coupling strategies, where different key components of a target molecule are synthesized separately and then joined together. The electrophilicity of the iodomethyl group makes it an ideal partner for coupling with a nucleophilic fragment of the target natural product. This approach can lead to more convergent and efficient syntheses. The ability to modify the N-acetyl group post-coupling provides additional strategic flexibility, allowing for further elaboration of the piperidine nitrogen as required by the synthetic plan.

Challenges and Future Research Perspectives for 1 3 Iodomethyl Piperidin 1 Yl Ethanone

Addressing Synthetic Efficiency and Atom Economy

Future research in this area should focus on developing more convergent and atom-economical synthetic strategies. This could involve the use of catalytic methods that minimize the need for stoichiometric reagents and the exploration of one-pot or tandem reactions that reduce the number of isolation and purification steps. rsc.org For instance, the development of a catalytic asymmetric synthesis could provide direct access to enantiomerically pure derivatives, which is often crucial for pharmacological applications.

Table 1: Comparison of Synthetic Efficiency Metrics

| Metric | Description | Ideal Value | Relevance to 1-(3-Iodomethyl-piperidin-1-yl)-ethanone Synthesis |

| Percent Yield | The amount of desired product obtained relative to the theoretical maximum. | 100% | Maximizing the conversion of starting materials to the final product. |

| Atom Economy | The proportion of reactant atoms incorporated into the desired product. | 100% | Minimizing waste by designing reactions where most atoms are utilized in the product. omnicalculator.com |

| E-Factor | The mass ratio of waste to desired product. | 0 | A lower E-factor indicates a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | 1 | A comprehensive measure of the efficiency of the entire manufacturing process. |

Improving these metrics for the synthesis of this compound and its analogs will be a key challenge for future research.

Exploration of Novel Reactivity Patterns

The this compound molecule possesses several reactive sites that could be exploited in novel chemical transformations. The iodomethyl group is a versatile functional handle for various coupling reactions, nucleophilic substitutions, and radical processes. Future research could explore the utility of this group in constructing more complex molecular architectures. For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position of the piperidine (B6355638) ring.

Furthermore, the N-acetyl group can influence the conformational preferences and reactivity of the piperidine ring. Studies into the selective functionalization of the piperidine ring, guided by the electronic and steric effects of the N-acetyl and 3-iodomethyl substituents, could uncover new reactivity patterns. This could lead to the development of novel derivatives with unique biological or material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more continuous and automated processes. illinois.educhemrxiv.org Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling up. ucd.ieillinois.edu The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity in shorter reaction times. uc.ptresearchgate.net

Automated synthesis platforms, which combine robotics with chemical reactors, can accelerate the discovery and optimization of new reactions and molecules. illinois.edunih.gov By integrating the synthesis of this compound and its derivatives into an automated platform, researchers could rapidly screen a wide range of reaction conditions and starting materials. This high-throughput approach would be invaluable for exploring the chemical space around this scaffold and identifying new compounds with desired properties. beilstein-journals.org

Table 2: Potential Advantages of Modern Synthetic Technologies

| Technology | Key Features | Potential Application for this compound |

| Flow Chemistry | Continuous processing, enhanced control over reaction parameters, improved safety. ucd.ieillinois.edu | Development of a continuous, scalable synthesis with improved yield and purity. |

| Automated Synthesis | High-throughput screening, rapid optimization, automated purification. illinois.educhemrxiv.org | Rapid generation of a library of derivatives for structure-activity relationship studies. |

| Microwave Synthesis | Rapid heating, shorter reaction times, potential for novel reactivity. | Acceleration of key synthetic steps and exploration of thermally challenging transformations. |

Interdisciplinary Research Avenues

The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.nettandfonline.com Consequently, a significant future research direction for this compound lies in interdisciplinary collaborations. Medicinal chemists could explore its potential as a building block for the synthesis of new therapeutic agents. The iodomethyl group provides a convenient point for derivatization, allowing for the systematic modification of the molecule to probe its interactions with biological targets.

Beyond medicine, the unique electronic and steric properties of this compound could be of interest to materials scientists. For example, it could be investigated as a ligand for the synthesis of novel metal complexes with catalytic or photophysical properties. Collaboration with computational chemists could also provide valuable insights into the conformational dynamics and reactivity of the molecule, guiding future experimental work.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Iodomethyl-piperidin-1-yl)-ethanone, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves alkylation of a piperidine precursor with iodomethylating agents. For example, a stepwise approach may include:

- Step 1 : Preparation of the piperidine scaffold via reductive amination or ring-closing reactions.

- Step 2 : Iodomethylation using methyl iodide derivatives (e.g., CH₂I₂) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR :

- ¹H NMR : Peaks for the piperidine ring (δ 1.5–3.5 ppm) and iodomethyl group (δ 3.0–3.5 ppm, split due to coupling with iodine).

- ¹³C NMR : Carbon signals for the ethanone carbonyl (δ ~205 ppm) and iodomethyl carbon (δ ~10–20 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺, with isotopic patterns indicative of iodine (e.g., m/z 295.03 for C₈H₁₃INO) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the stereochemistry of the iodomethyl group .

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of the iodomethyl group in nucleophilic substitution reactions?

- Reactivity Profile :

- The C-I bond in the iodomethyl group is highly polarizable, making it susceptible to nucleophilic attack (e.g., by amines, thiols).

- Example Reaction : Substitution with NaN₃ yields 1-(3-azidomethyl-piperidin-1-yl)-ethanone, a precursor for click chemistry .

- Kinetic Studies : Second-order kinetics observed in SN2 reactions, with rate constants influenced by solvent polarity (e.g., DMSO accelerates substitution) .

Q. How does this compound interact with biological targets, and what are the implications for medicinal chemistry?

- Biological Relevance :

- The piperidine moiety enables binding to CNS targets (e.g., sigma receptors), while the iodomethyl group can act as a radiolabeling handle for PET tracers .

- Case Study : Analogous compounds (e.g., 1-(3-Fluoro-phenyl) derivatives) show affinity for dopamine receptors, suggesting potential neuropharmacological applications .

- Experimental Design :

- In vitro assays : Radioligand displacement assays using [³H]-spiperone to measure receptor binding affinity.

- In vivo studies : Pharmacokinetic profiling in rodent models to assess blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Data Validation Strategies :

- Cross-referencing : Compare NMR shifts with structurally similar compounds (e.g., 1-(3-(Chloromethyl)phenyl)ethanone, δ 3.2 ppm for CH₂Cl ).

- Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for iodine stability) and use high-purity reagents .

- Case Example : Discrepancies in iodomethylation yields (40–70%) may arise from iodide oxidation; adding antioxidants (e.g., ascorbic acid) improves consistency .

Methodological Considerations

Q. What strategies are recommended for derivatizing the ethanone group to enhance biological activity?

- Functionalization Approaches :

- Reduction : Convert ethanone to ethanol using NaBH₄, enabling esterification or glycosylation .

- Condensation Reactions : React with hydrazines to form hydrazones, useful in metal coordination studies .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- In silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (~2.1), suggesting moderate lipophilicity for CNS penetration.

- Docking Studies : AutoDock Vina simulates binding to piperidine-sensitive targets (e.g., acetylcholinesterase) .

Tables

Table 1 : Key Spectral Data for this compound

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.35 (t, J=6.5 Hz, CH₂I) | |

| ¹³C NMR (CDCl₃) | δ 205.1 (C=O), 15.8 (CH₂I) | |

| HRMS (ESI+) | m/z 295.03 [M+H]⁺ (calc. 295.01 for C₈H₁₃INO) |

Table 2 : Comparison of Reactivity in Substitution Reactions

| Nucleophile | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| NaN₃ | 1-(3-Azidomethyl-piperidin-1-yl) | 65 | DMF, 50°C, 12 h | |

| NH₃ | 1-(3-Aminomethyl-piperidin-1-yl) | 45 | EtOH, reflux, 24 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.